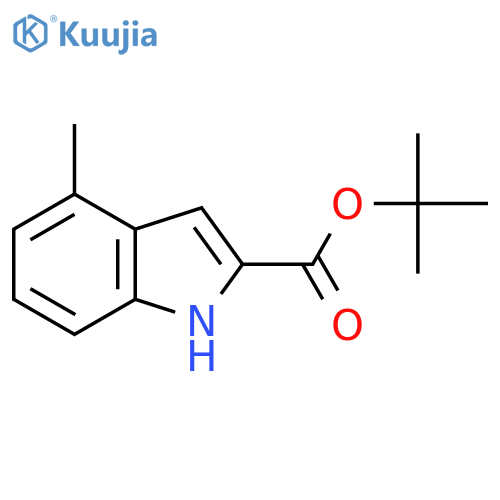

Cas no 1375068-60-2 (Tert-Butyl 4-methyl-1H-indole-2-carboxylate)

Tert-Butyl 4-methyl-1H-indole-2-carboxylate 化学的及び物理的性質

名前と識別子

-

- tert-Butyl 4-methyl-1H-indole-2-carboxylate

- Tert-Butyl 4-methyl-1H-indole-2-carboxylate

-

- インチ: 1S/C14H17NO2/c1-9-6-5-7-11-10(9)8-12(15-11)13(16)17-14(2,3)4/h5-8,15H,1-4H3

- InChIKey: RWZHXYZMPUENSX-UHFFFAOYSA-N

- ほほえんだ: O(C(C1=CC2C(C)=CC=CC=2N1)=O)C(C)(C)C

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 17

- 回転可能化学結合数: 3

- 複雑さ: 295

- 疎水性パラメータ計算基準値(XlogP): 3.6

- トポロジー分子極性表面積: 42.1

Tert-Butyl 4-methyl-1H-indole-2-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM246719-25g |

tert-Butyl 4-methyl-1H-indole-2-carboxylate |

1375068-60-2 | 95%+ | 25g |

$1559 | 2023-02-02 | |

| Alichem | A199010748-5g |

tert-Butyl 4-methyl-1H-indole-2-carboxylate |

1375068-60-2 | 97% | 5g |

$852.24 | 2022-04-02 | |

| Chemenu | CM246719-10g |

tert-Butyl 4-methyl-1H-indole-2-carboxylate |

1375068-60-2 | 95%+ | 10g |

$935 | 2023-02-02 | |

| Chemenu | CM246719-10g |

tert-Butyl 4-methyl-1H-indole-2-carboxylate |

1375068-60-2 | 95%+ | 10g |

$935 | 2021-08-04 | |

| Chemenu | CM246719-1g |

tert-Butyl 4-methyl-1H-indole-2-carboxylate |

1375068-60-2 | 95%+ | 1g |

$260 | 2021-08-04 | |

| Chemenu | CM246719-5g |

tert-Butyl 4-methyl-1H-indole-2-carboxylate |

1375068-60-2 | 95%+ | 5g |

$624 | 2021-08-04 | |

| Alichem | A199010748-25g |

tert-Butyl 4-methyl-1H-indole-2-carboxylate |

1375068-60-2 | 97% | 25g |

$2,010.00 | 2022-04-02 | |

| Alichem | A199010748-10g |

tert-Butyl 4-methyl-1H-indole-2-carboxylate |

1375068-60-2 | 97% | 10g |

$1,290.42 | 2022-04-02 | |

| Chemenu | CM246719-5g |

tert-Butyl 4-methyl-1H-indole-2-carboxylate |

1375068-60-2 | 95%+ | 5g |

$624 | 2023-02-02 | |

| Chemenu | CM246719-25g |

tert-Butyl 4-methyl-1H-indole-2-carboxylate |

1375068-60-2 | 95%+ | 25g |

$1559 | 2021-08-04 |

Tert-Butyl 4-methyl-1H-indole-2-carboxylate 関連文献

-

Kyung-Hee Park,Marshal Dhayal RSC Adv., 2015,5, 33503-33514

-

Tarun Mistri,Rabiul Alam,Malay Dolai,Sushil Kumar Mandal,Anisur Rahman Khuda-Bukhsh,Mahammad Ali Org. Biomol. Chem., 2013,11, 1563-1569

-

Xiaoxia Hu,Jing Dai,Jie Wang,Yaning Tan,Xiangdong Yang,Shuang Yang,Quan Yuan J. Mater. Chem. B, 2017,5, 6794-6800

-

Primož Šket,Martin Črnugelj,Wiktor Koźmiński,Janez Plavec Org. Biomol. Chem., 2004,2, 1970-1973

-

Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717

-

Krzysztof Zawada,Sebastian Kowalczyk,Andrzej Plichta,Jan Jaczewski,Tomasz Zabielski RSC Adv., 2022,12, 3406-3415

-

Jianan Gu,Yue Gu,Shubin Yang Chem. Commun., 2017,53, 12642-12645

-

Xiaolin Li,Qian Xu,Melissa Johnson,Jing Lyu,Yinghao Li,Sean McMahon,Udo Greiser,Sigen A,Wenxin Wang Biomater. Sci., 2021,9, 4139-4148

Tert-Butyl 4-methyl-1H-indole-2-carboxylateに関する追加情報

Tert-Butyl 4-Methyl-1H-Indole-2-Carboxylate: A Comprehensive Overview

The compound with CAS No. 1375068-60-2, commonly referred to as Tert-Butyl 4-Methyl-1H-Indole-2-Carboxylate, is a significant molecule in the field of organic chemistry and pharmaceutical research. This compound is characterized by its indole ring structure, which is a heterocyclic aromatic system with two nitrogen atoms, and its carboxylate group substituted at the 2-position. The tert-butyl group attached to the carboxylate provides steric protection, making this compound particularly useful in various synthetic applications.

Recent studies have highlighted the potential of Tert-Butyl 4-Methyl-1H-Indole-2-Carboxylate in drug discovery and development. The indole moiety is well-known for its biological activity, and the addition of the methyl group at the 4-position further enhances its pharmacokinetic properties. Researchers have explored its role as a precursor in the synthesis of bioactive compounds, including kinase inhibitors and anti-inflammatory agents. For instance, a study published in *Journal of Medicinal Chemistry* demonstrated that derivatives of this compound exhibit potent inhibitory activity against specific protein kinases, making them promising candidates for cancer therapy.

The synthesis of Tert-Butyl 4-Methyl-1H-Indole-2-Carboxylate involves a multi-step process that typically begins with the preparation of the indole core. This is followed by functionalization at the 4-position with a methyl group and subsequent esterification at the 2-position using tert-butanol. The reaction conditions are optimized to ensure high yields and purity, which are critical for its application in pharmaceutical research.

In terms of applications, Tert-Butyl 4-Methyl-1H-Indole-2-Carboxylate has been extensively used as an intermediate in the synthesis of complex molecules. Its versatility lies in the ability to undergo various transformations, such as nucleophilic substitutions, reductions, and cyclizations. For example, recent advancements in asymmetric catalysis have enabled the construction of chiral centers using this compound as a starting material, paving the way for enantioselective drug development.

Moreover, the compound has shown potential in materials science. Its unique electronic properties make it a candidate for applications in organic electronics and optoelectronics. Researchers have investigated its use in organic light-emitting diodes (OLEDs) and photovoltaic devices, where its electron-deficient indole ring can contribute to efficient charge transport.

Looking ahead, ongoing research aims to further explore the biological activity and therapeutic potential of Tert-butyl 4-methyl-indole derivatives. Collaborative efforts between academic institutions and pharmaceutical companies are expected to unlock new avenues for its application in personalized medicine and targeted therapies.

1375068-60-2 (Tert-Butyl 4-methyl-1H-indole-2-carboxylate) 関連製品

- 2171730-14-4(2-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxan-4-ylformamido}-3,3-dimethylbutanoic acid)

- 1805051-89-1(3-(Bromomethyl)-4-(difluoromethyl)-2,6-dihydroxypyridine)

- 1105213-74-8(N-[(2-fluorophenyl)methyl]-2-{8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}acetamide)

- 2127095-72-9(trans-2-Icosenoic acid)

- 2807469-76-5((2-Chloro-5-methoxyphenyl)(thiomorpholino)methanone)

- 303997-62-8(4-[(E)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethenyl]pyrimidin-2-amine)

- 951483-22-0(1-2-(4-methoxyphenyl)ethyl-3-(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methylurea)

- 2287273-51-0(7-bromo-4-methoxy-1-[2-(methylsulfanyl)ethyl]-1H-1,2,3-benzotriazole)

- 332022-22-7(1H-Pyrrole-1-aceticacid, 3-acetyl-2,5-dihydro-4-hydroxy-2-(4-methylphenyl)-5-oxo-)

- 79660-84-7(6,7,8,9-Tetrahydro-5h-benzocycloheptene-7-carbonitrile)